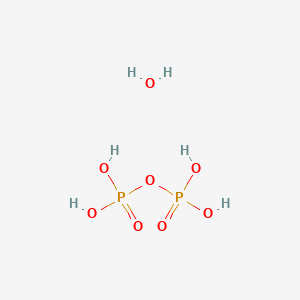

Diphosphoric acid--water (1/1)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diphosphoric acid can be synthesized through the reaction of phosphoric acid with phosphoryl chloride: [ 5 H₃PO₄ + POCl₃ \rightarrow 3 H₄P₂O₇ + 3 HCl ] It can also be prepared by ion exchange from sodium pyrophosphate or by treating lead pyrophosphate with hydrogen sulfide .

Industrial Production Methods

Commercially, diphosphoric acid is produced by diluting polyphosphoric acid containing 84% P₂O₅ with water. The resulting liquid pyrophosphoric acid is then crystallized by adding appropriate seeds and preventing moisture in a dry nitrogen stream .

Analyse Chemischer Reaktionen

Types of Reactions

Diphosphoric acid undergoes various types of reactions, including:

Hydrolysis: Converts to phosphoric acid in the presence of water. [ H₄P₂O₇ + H₂O \rightarrow 2 H₃PO₄ ]

Condensation: Forms higher polyphosphoric acids when heated.

Deprotonation: Exhibits four distinct pKa values, indicating its tetraprotic nature.

Common Reagents and Conditions

Common reagents include water for hydrolysis and phosphoryl chloride for synthesis. The reactions typically occur under controlled temperature and moisture conditions to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphoric acid and various polyphosphoric acids, depending on the reaction conditions .

Wissenschaftliche Forschungsanwendungen

Diphosphoric acid is widely used in scientific research due to its unique properties:

Wirkmechanismus

Diphosphoric acid exerts its effects primarily through its ability to donate protons and participate in hydrogen bonding. This makes it an effective proton conductor, especially in fuel cell applications. The compound’s molecular targets include various enzymes and proteins involved in phosphate metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phosphoric Acid (H₃PO₄): A simpler form with one less phosphate group.

Polyphosphoric Acid: Contains multiple phosphate units and exhibits similar properties but with higher molecular weight.

Metaphosphoric Acid (HPO₃): A cyclic compound with different structural properties.

Uniqueness

Diphosphoric acid is unique due to its intermediate structure between phosphoric acid and polyphosphoric acids. It combines the high proton conductivity of phosphoric acid with the structural complexity of polyphosphoric acids, making it versatile for various applications .

Eigenschaften

CAS-Nummer |

825629-42-3 |

|---|---|

Molekularformel |

H6O8P2 |

Molekulargewicht |

195.99 g/mol |

IUPAC-Name |

phosphono dihydrogen phosphate;hydrate |

InChI |

InChI=1S/H4O7P2.H2O/c1-8(2,3)7-9(4,5)6;/h(H2,1,2,3)(H2,4,5,6);1H2 |

InChI-Schlüssel |

VAYWSYJJESFULG-UHFFFAOYSA-N |

Kanonische SMILES |

O.OP(=O)(O)OP(=O)(O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phosphonic acid, [bis(4-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B14207977.png)

![[3-(Anilinomethyl)phenyl]thiourea](/img/structure/B14207988.png)

![N~1~-[(4-Methylphenyl)methyl]-N~4~-phenylbut-2-enediamide](/img/structure/B14207989.png)

![2-[(2-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14208025.png)

![N-[1-(4-Acetylphenyl)ethenyl]acetamide](/img/structure/B14208036.png)

![Furo[3,2-c]oxepin-4(2H)-one, 2,2-diethyl-3,6,7,8-tetrahydro-](/img/structure/B14208040.png)